molecular formula C8H5ClFN3O3S B2828183 1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole CAS No. 2411238-68-9

1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole

Cat. No.: B2828183
CAS No.: 2411238-68-9
M. Wt: 277.65
InChI Key: FUUIFTPOJITTRC-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a chloro and a fluorosulfonyloxy group attached to a phenyl ring, which is further connected to a triazole ring. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with a chloro group and a fluorosulfonyloxy group. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and fluorosulfonylating agents.

    Cyclization to Form the Triazole Ring: The substituted phenyl ring is then subjected to cyclization reactions to form the triazole ring.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluorosulfonyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The chloro and fluorosulfonyloxy groups can enhance the compound’s binding affinity and specificity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Chloro-2-fluorosulfonyloxyphenyl)triazole can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-fluorosulfonyloxyphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN3O3S/c9-6-1-2-8(16-17(10,14)15)7(5-6)13-4-3-11-12-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUIFTPOJITTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=CN=N2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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